molecular formula C19H28O B145609 5alpha-Androst-16-en-3-one CAS No. 18339-16-7

5alpha-Androst-16-en-3-one

Cat. No. B145609
CAS RN: 18339-16-7
M. Wt: 272.4 g/mol
InChI Key: HFVMLYAGWXSTQI-QYXZOKGRSA-N
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Description

5alpha-Androst-16-en-3-one is a steroid compound that has been studied for its synthesis and potential biological activities. It is a derivative of dehydroepiandrosterone (DHEA) and has been identified in various contexts, including as a pheromone in pigs and as a nutritional supplement .

Synthesis Analysis

The synthesis of 5alpha-Androst-16-en-3-one and its derivatives has been achieved through various methods. For instance, the compound 5alpha-androst-16-ene-3beta,5alpha-diol was synthesized from dehydroepiandrosterone through a series of steps involving ketalisation, O-silylation, reductive cleavage, and hydrazone formation . Another synthesis approach for a related compound, 5alpha-androst-1-ene-3,17-dione, involved bromination, dehydrobromination, hydrolysis, and oxidation steps, starting from stanolone acetate .

Molecular Structure Analysis

The molecular structure of steroid compounds like 5alpha-Androst-16-en-3-one is crucial for their biological activity. The solid-state photodimerization of steroid enones, such as androst-4-ene-3,17-dione, has been studied, revealing insights into the molecular arrangements that facilitate dimerization and the formation of photoproducts .

Chemical Reactions Analysis

Chemical reactions involving 5alpha-Androst-16-en-3-one derivatives have been explored for their potential biological activities. For example, the synthesis of 5alpha-androstane-3alpha,16alpha,17beta-triol from 3beta-hydroxy-5-androsten-17-one involved catalytic hydrogenation and the Mitsunobu reaction, among other steps . Additionally, the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from DHEA via microbial 7alpha-hydroxylation demonstrates the combination of microbial and chemical reactions to obtain novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5alpha-Androst-16-en-3-one derivatives are influenced by their molecular structure. For instance, the solid-phase synthesis of 3alpha,17beta-dihydroxy-16alpha-(aminoethyl-N-substituted)-5alpha-androstanes showed that the presence of certain amino acid residues and ring structures can affect the antiproliferative activities of these compounds on androgen-sensitive cells . The effects of 5alpha-androst-16-en-3-one on oxytocin release in sows also highlight the physiological impact of this compound, suggesting a role as a pheromone with potential implications for fertility .

Scientific Research Applications

Effects on Luteinizing Hormone Secretion in Human Females 5alpha-Androst-16-en-3-one (and its analog 3alpha-androstenol) has been studied for its effects on luteinizing hormone (LH) secretion in human females. Shinohara et al. (2000) found that the frequency of LH pulse in the follicular phase was decreased when women were exposed to 3alpha-androstenol (Shinohara et al., 2000).

Synthesis and Transformation Studies Marson et al. (2003) conducted studies on the synthesis of hydroxylated 16,17-ene-sterols from dehydroepiandrosterone, which includes compounds like 5alpha-androst-16-ene-3beta,5alpha-diol. These studies contribute to the understanding of steroid synthesis and transformation (Marson et al., 2003).

Natural Occurrence in Food Sources McGregor and Erickson (2003) identified 5alpha-androst-1-ene-3beta,17beta-diol in pig fat. This compound is sold as a nutritional supplement, and this was the first report of its natural occurrence in the food supply (McGregor & Erickson, 2003).

Method Development for Determination in Fermentation Broth A novel method was developed by Wang et al. (2008) for determining 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth. This study highlighted the potential of truffle fermentation as an alternative for large-scale production of this compound (Wang et al., 2008).

Relationship with Menstrual Synchrony Morofushi et al. (2000) explored the relationship between menstrual synchrony and sensitivity to 5alpha-androst-16-en-3alpha-ol and 5alpha-androst-16-en-3-one in women. They found that women who showed menstrual synchrony had a higher sensitivity to 3alpha-androstenol (Morofushi et al., 2000).

Urinary Analysis and Anti-Doping Applications Saudan et al. (2004) presented a method for the analysis of urinary 16(5alpha)-androsten-3alpha-ol, which has implications in anti-doping analysis. This method is critical for detecting steroid abuse in athletes (Saudan et al., 2004).

Synthesis and Biochemical Studies Cepa et al. (2008) conducted synthesis and biochemical studies of 5alpha-androst-3-enes as aromatase inhibitors, contributing to the understanding of enzyme inhibition by steroids (Cepa et al., 2008).

Identification in Human Milk Hartmann et al. (2013) developed a method for the quantification of 5-α-androst-16-en-3-one in human breast milk, marking the first time this compound was identified and quantified in human milk (Hartmann et al., 2013).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5alpha-Androst-16-en-3-one . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

5alpha-Androst-16-en-3-one has diverse applications in scientific research, ranging from the study of endocrine and reproductive physiology to the development of testosterone replacement therapy (TRT) and other related drugs . It has been utilized to investigate the effects of testosterone on male sexual behavior and to develop new therapeutic interventions for male hypogonadism . Additionally, studies have explored its impact on prostate cancer development and the regulation of spermatogenesis, the process of sperm production .

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMLYAGWXSTQI-QYXZOKGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040965
Record name Androstenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Androst-16-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

371.00 to 372.00 °C. @ 760.00 mm Hg
Record name 5alpha-Androst-16-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5alpha-Androst-16-en-3-one

CAS RN

18339-16-7
Record name Androstenone
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Record name Androst-16-en-3-one
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Record name Androstenone
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Record name 5α-androst-16-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367
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Record name 5.ALPHA.-ANDROST-16-EN-3-ONE
Source FDA Global Substance Registration System (GSRS)
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Record name 5alpha-Androst-16-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 141 °C
Record name 5alpha-Androst-16-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
O Djoseland, CD Hastings, V Hansson - Steroids, 1976 - europepmc.org
… -androsterone-3, 17-dione), delta16-3alpha-01 (kalpha-androst-16-en-3alpha-01), delta16-3beta-01 (5alpha-androst-16-en-3alpha-01) and delta16-3-one (5alpha-androst-16-en-3-one…
Number of citations: 10 europepmc.org
G Zamaratskaia, E Dahl, A Madej, EJ Squires… - The Journal of Steroid …, 2008 - Elsevier
The present study evaluated whether a specific androstenone-binding protein is present in porcine and human serum, and in the cytosolic fraction of porcine testis. The binding of [ 3 H]-…
Number of citations: 8 www.sciencedirect.com
E Herbert - 1997 - agris.fao.org
[Development and evaluation of a rapid measuring method to determine 5alpha-androst-16-en-3-one in adipose tissues and blood in pigs] Food and Agriculture Organization of the …
Number of citations: 0 agris.fao.org
JN Gennings, DB Gower… - The Journal of …, 1973 - europepmc.org
… Proceedings: Studies on the metabolism of the odoriferous ketones, 5alpha-androst-16-en-3-one and androsta-4,16-dien-3-one, by the nasal epithelium of the mature and immature sow …
Number of citations: 2 europepmc.org
WJ Grzegorzewski - Polish Journal of Veterinary Sciences, 2005 - europepmc.org
… The isolated rings of veins were treated with androstenone (5alpha-androst-16-en-3-one), androstenol (5alpha-androst-16-en-3-ol) and testosterone (17beta-hydroxy-4-androsten-3-…
Number of citations: 10 europepmc.org
WJ Grzegorzewski - Polish Journal of Veterinary Sciences, 2006 - europepmc.org
… The isolated rings of frontal, facial and dorsal nasal veins were treated with androstenone (5alpha-androst-16-en-3-one), androstenol (5alpha-androst-16-en-3-ol) and testosterone (…
Number of citations: 10 europepmc.org
WJ Grzegorzewski - Polish Journal of Veterinary Sciences, 2006 - europepmc.org
… The isolated rings of dorsal nasal, frontal and facial veins were incubated with androstenone (5alpha-androst-16-en-3-one) and androstenol (5alpha-androst-16-en-3-ol) in …
Number of citations: 6 europepmc.org
W Groth, R Claus - Zentralblatt fur Veterinarmedizin. Reihe A, 1977 - europepmc.org
[Relationships between concentrations of testosterone and the boar taint steroid 5alpha-androst-16-en-3-one in blood and adipose tissue; histometric finding in the testes of swine]. - Abstract - Europe …
Number of citations: 4 europepmc.org
JN Gennings, DB Gower… - The Journal of …, 1975 - europepmc.org
… Proceedings: Studies on the receptors to the odoriferous steroid, 5alpha-androst-16-en-3-one, in sow nasal epithelium. … Proceedings: Studies on the metabolism of the odoriferous …
Number of citations: 3 europepmc.org
R Agarwal - bioRxiv, 2016 - Cold Spring Harbor Labs Journals
Number of citations: 0

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